molecular formula C87H148N26O24 B15286169 CKS-17 H-Leu-Gln-Asn-Arg-Arg-Gly-Leu-Asp-Leu-Leu-Phe-Leu-Lys-Glu-Gly-Gly-Leu-OH

CKS-17 H-Leu-Gln-Asn-Arg-Arg-Gly-Leu-Asp-Leu-Leu-Phe-Leu-Lys-Glu-Gly-Gly-Leu-OH

Cat. No.: B15286169
M. Wt: 1942.3 g/mol
InChI Key: RESSROXEVCGJLA-UHFFFAOYSA-N
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Description

The Cks-17 peptide is a synthetic bioactive peptide composed of 17 amino acids. It is homologous to a highly conserved region of human and animal retroviral transmembrane envelope proteins. This peptide is known for its significant immunoregulatory functions, including the suppression of cell-mediated immunity and the inhibition of cytokine production such as interleukin 12, interleukin 2, gamma interferon, and tumor necrosis factor alpha, while enhancing interleukin 10 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The Cks-17 peptide is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified .

Industrial Production Methods

Industrial production of the Cks-17 peptide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the peptide .

Chemical Reactions Analysis

Types of Reactions

The Cks-17 peptide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the peptide and peptide analogs with substituted amino acids .

Properties

InChI

InChI=1S/C87H148N26O24/c1-44(2)32-51(89)72(123)103-56(25-27-65(90)114)77(128)112-62(39-66(91)115)83(134)106-54(24-19-31-97-87(94)95)76(127)104-52(23-18-30-96-86(92)93)73(124)100-43-69(118)101-57(33-45(3)4)78(129)113-63(40-71(121)122)84(135)110-59(35-47(7)8)80(131)108-60(36-48(9)10)81(132)111-61(38-50-20-14-13-15-21-50)82(133)109-58(34-46(5)6)79(130)105-53(22-16-17-29-88)75(126)107-55(26-28-70(119)120)74(125)99-41-67(116)98-42-68(117)102-64(85(136)137)37-49(11)12/h13-15,20-21,44-49,51-64H,16-19,22-43,88-89H2,1-12H3,(H2,90,114)(H2,91,115)(H,98,116)(H,99,125)(H,100,124)(H,101,118)(H,102,117)(H,103,123)(H,104,127)(H,105,130)(H,106,134)(H,107,126)(H,108,131)(H,109,133)(H,110,135)(H,111,132)(H,112,128)(H,113,129)(H,119,120)(H,121,122)(H,136,137)(H4,92,93,96)(H4,94,95,97)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESSROXEVCGJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C87H148N26O24
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1942.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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